{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol
Description
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol (CAS: 1820734-72-2) is a bicyclic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol . Its IUPAC name reflects the presence of a tetrahydropyran (oxane) ring substituted at the 4-position with an aminocyclopropylmethyl group and a hydroxymethyl group. The compound’s SMILES notation (C1CC1C(C2(CCOCC2)CO)N) and InChI Key (AUZHJJJMLCMGGH-UHFFFAOYSA-N) further define its stereochemical features .
Classified as a hazardous substance, it carries risk phrases H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) . Its primary applications are inferred to be in pharmaceutical or biochemical research, given its structural complexity and commercial availability through specialized suppliers .
Properties
IUPAC Name |
[4-[amino(cyclopropyl)methyl]oxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(8-1-2-8)10(7-12)3-5-13-6-4-10/h8-9,12H,1-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHJJJMLCMGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2(CCOCC2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol typically involves the reaction of cyclopropylmethylamine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxane derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of amino-substituted oxane compounds .
Scientific Research Applications
Medicinal Chemistry
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol has been investigated for its potential as a therapeutic agent in various medical conditions:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer drug.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as acetylcholinesterase, which is crucial in treating Alzheimer's disease.
- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The amino group can be reduced to form secondary or tertiary amines.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activity of the compound. It was found to inhibit acetylcholinesterase with an IC₅₀ value comparable to standard inhibitors used in clinical settings.
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 5.2 |
| Eserine (Standard Inhibitor) | 0.5 |
Mechanism of Action
The mechanism of action of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol with three analogs:
*Molecular formula inferred from adduct data in .
Key Observations:
The phenyl analog (C₁₃H₁₇NO₂) exhibits greater lipophilicity due to aromaticity, which may improve membrane permeability but reduce solubility . The methanesulfonylpropyl group (C₁₀H₂₀O₄S) adds a polar sulfonyl moiety, likely increasing hydrogen-bonding capacity and acidity . The simpler hydroxymethyl analog (C₇H₁₄O₃) lacks an amino group, reducing its hydrogen-bond donor capacity and complexity .
Collision Cross-Section (CCS) :
- The phenyl analog’s CCS of 152.3 Ų ([M+H]+) suggests a larger molecular size compared to the target compound, though direct data for the latter is unavailable .
Safety Profile :
Functional Group Implications
- Amino Group: Present in both the target and phenyl analogs, this group enables hydrogen bonding and protonation at physiological pH, critical for biological interactions. The cyclopropyl group’s small size may reduce steric hindrance in binding pockets compared to phenyl .
- Hydroxymethyl Groups : The simpler analog’s dual alcohol groups increase hydrophilicity, favoring aqueous solubility but limiting membrane penetration .
Commercial and Research Relevance
- Suppliers : Both the target compound and its phenyl analog are supplied by three vendors, indicating comparable demand in research settings .
- Applications: The target compound’s amino-alcohol structure suggests utility as a chiral building block in drug synthesis . The phenyl analog’s aromaticity may make it suitable for fluorescence studies or as a ligand in catalysis . The sulfonylpropyl derivative’s sulfonyl group aligns with motifs seen in protease inhibitors or kinase modulators .
Biological Activity
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with similar compounds.
The compound has the following structural formula:
- Molecular Formula: C₇H₁₅N₁O₂
- CAS Number: 22379474
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group allows for potential interactions that can modulate enzyme activities, influencing several biochemical pathways. The compound may exhibit effects such as enzyme inhibition and receptor modulation, which are crucial for its therapeutic applications.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. Initial studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy can be compared with established antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes relevant in various diseases. For instance, it has shown promising results as an acetylcholinesterase inhibitor, which is significant for conditions like Alzheimer's disease. Additionally, studies have indicated its potential to inhibit urease, an enzyme linked to the pathogenesis of certain urinary tract infections .
Anti-inflammatory and Anticancer Properties
Preliminary findings suggest that this compound may exhibit anti-inflammatory and anticancer properties. These effects are likely mediated through the modulation of specific signaling pathways involved in inflammation and tumor growth. Further research is necessary to elucidate these mechanisms fully .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {4-[Amino(cyclopropyl)methyl]oxan-4-yl}ethanol | C₇H₁₅N₁O₂ | Moderate antibacterial activity |
| {4-[Amino(cyclopropyl)methyl]oxan-4-yl}propanol | C₈H₁₉N₁O₂ | Enhanced solubility; similar antimicrobial effects |
| {4-[Amino(cyclopropyl)methyl]oxan-4-yl}butanol | C₉H₂₁N₁O₂ | Potentially greater binding affinity to target enzymes |
This table illustrates the structural variations among related compounds and their respective biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity, providing insights into its potential use in neurodegenerative disease treatment. The IC50 values were comparable to those of known inhibitors, indicating a promising therapeutic window .
Q & A
Q. What are the primary synthetic pathways for {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of intermediates via cyclopropane ring construction. For example, cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) under reflux conditions to generate tetrahydropyran derivatives .
- Step 2: Functionalization of intermediates. Reaction of azidoquinoline derivatives with propargyl alcohol to form triazole-methanol intermediates, followed by coupling with amides or sulphonamides .
- Step 3: Reduction of methanones to methanols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or methanol .
Key Reaction Conditions:
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclopropane ring geometry and oxane/tetrahydropyran ring conformations .
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity, especially for intermediates prone to side reactions (e.g., oxidation of methanol groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weights of derivatives, particularly for compounds with reactive groups like sulfonamides .
- X-ray Crystallography: For resolving stereochemical ambiguities in cyclopropane-containing intermediates .
Q. How is the pharmacological activity of this compound assessed in preliminary studies?
Methodological Answer:
- In vitro assays: Antitubercular activity is evaluated using mycobacterial growth inhibition assays (e.g., Mycobacterium tuberculosis H37Rv strain). Minimum inhibitory concentrations (MICs) are determined via microdilution methods .
- Cytotoxicity screening: Compounds are tested against mammalian cell lines (e.g., Vero cells) to assess selectivity indices .
- Mechanistic studies: Interaction with biological targets (e.g., enzymes) is probed using fluorescence quenching or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Variable control: Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize batch-to-batch variability .
- Structural validation: Re-synthesize disputed compounds and confirm purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray) .
- Dose-response curves: Use multiple concentrations to rule out false positives/negatives from single-point assays .
Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent modification: Synthesize derivatives with varied substituents on the cyclopropane, oxane, or methanol groups. For example, replace cyclopropyl with bicyclo[2.2.2]octane to study steric effects .
- Bioisosteric replacement: Substitute the methanol group with sulfonamides or amidopiperazines to enhance solubility or target binding .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes or GPCRs .
Q. What reaction mechanisms govern the formation of the cyclopropane ring in this compound?
Methodological Answer:
- Simmons-Smith reaction: Cyclopropanation via zinc-copper couple and diiodomethane (CH₂I₂) in ether solvents .
- Acid-catalyzed cyclization: BF₃·Et₂O promotes cyclopropane ring closure in intermediates like 3-hydroxy acids .
- Transition-metal catalysis: Palladium or rhodium catalysts for stereoselective cyclopropane synthesis in advanced derivatives .
Q. How can researchers overcome challenges in handling reactive intermediates during synthesis?
Methodological Answer:
- Protection/deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect methanol moieties during coupling reactions .
- Low-temperature techniques: Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive intermediates like azides or sulfonates .
- In situ monitoring: Employ FTIR or Raman spectroscopy to detect unstable intermediates and optimize reaction times .
Safety and Environmental Considerations
Q. What safety protocols are essential when working with this compound?
Methodological Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants like hydroxylamine hydrochloride .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., methanol, DMF) .
- Waste disposal: Segregate halogenated byproducts (e.g., brominated intermediates) for specialized treatment .
Q. What are the recommended strategies for mitigating environmental impact?
Methodological Answer:
- Green chemistry approaches: Replace traditional solvents (DMF, methanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Biocatalysis: Explore enzymatic synthesis routes using ketoreductases or transaminases to reduce waste .
- Degradation studies: Investigate photolytic or microbial degradation pathways using LC-MS to identify breakdown products .
Future Research Directions
- Biocatalytic optimization: Engineer enzymes for asymmetric synthesis of cyclopropane-containing derivatives .
- Targeted drug delivery: Conjugate the compound with nanoparticles for enhanced bioavailability in antimicrobial or anticancer applications .
- Computational prediction: Develop machine learning models to predict synthetic pathways and biological activity of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
